Venosan - 78920-51-1

Venosan

Catalog Number: EVT-1579678
CAS Number: 78920-51-1
Molecular Formula: C85H89N7O36S
Molecular Weight: 1816.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Venosan products are manufactured in Switzerland, a country renowned for its stringent quality control standards and advanced textile technology. The brand combines medical expertise with innovative design to create garments that meet the specific needs of patients with venous disorders .

Classification

Venosan compression stockings can be classified based on their compression levels, which vary from mild to high compression. These classifications help tailor the treatment to the severity of the condition being addressed:

  • Mild Compression (15-20 mmHg): Suitable for minor symptoms such as tired legs.
  • Moderate Compression (20-30 mmHg): Recommended for moderate venous insufficiency.
  • High Compression (30-40 mmHg): Used for severe venous problems and post-surgical recovery.
Synthesis Analysis

The synthesis of Venosan products involves advanced textile engineering techniques. The manufacturing process includes several key steps:

  1. Material Selection: High-quality elastic materials are chosen for their durability and elasticity.
  2. Weaving Techniques: Specialized knitting machines are used to create graduated compression zones, ensuring that pressure is highest at the ankle and gradually decreases up the leg.
  3. Quality Control: Each batch undergoes rigorous testing to ensure compliance with medical standards.

Technical details include the use of seamless knitting technology that enhances comfort while maintaining effective compression levels.

Molecular Structure Analysis

The molecular structure of the materials used in Venosan products primarily involves synthetic fibers such as nylon and elastane. These materials are characterized by their:

  • Elasticity: Allowing for stretch and recovery.
  • Durability: Ensuring longevity even under repeated use.
  • Breathability: Facilitating moisture management for user comfort.

Data on these materials often includes tensile strength measurements, elasticity percentages, and moisture-wicking capabilities.

Chemical Reactions Analysis

The chemical reactions relevant to Venosan products involve the interaction between synthetic fibers and environmental factors such as moisture and heat. Key reactions include:

  • Hydrolysis: Potential degradation of fibers when exposed to excessive moisture over time.
  • Thermal Degradation: Changes in material properties when subjected to high temperatures during washing or drying.

Understanding these reactions helps in optimizing care instructions for users to prolong product lifespan.

Mechanism of Action

The mechanism of action of Venosan compression stockings revolves around graduated compression therapy. This process involves:

  1. Increased Venous Return: By applying external pressure, these stockings help facilitate blood flow back to the heart.
  2. Reduced Edema: Compression minimizes fluid accumulation in tissues, thereby reducing swelling.
  3. Enhanced Tissue Oxygenation: Improved circulation leads to better oxygen delivery to tissues, promoting healing.

Data supporting these mechanisms often comes from clinical studies demonstrating improved outcomes in patients using compression therapy compared to those who do not.

Physical and Chemical Properties Analysis

Physical Properties

  • Elastic Modulus: Indicates how much a material will stretch under a given load.
  • Thickness: Typically ranges from 0.5 mm to 1 mm, depending on the level of compression required.
  • Weight: Varies based on size but generally remains lightweight for comfort.

Chemical Properties

  • Chemical Resistance: Materials are resistant to common household detergents but should not be exposed to bleach or strong solvents.
  • Moisture Absorption: Designed to wick moisture away from the skin, enhancing comfort during wear.

Relevant data often includes laboratory test results showing performance under various conditions.

Applications

Venosan products are widely used in clinical settings for:

  • Chronic Venous Insufficiency Management: Helping alleviate symptoms and prevent complications.
  • Post-Surgical Recovery: Supporting healing after venous surgeries by improving circulation.
  • Lymphedema Treatment: Assisting in managing swelling through controlled compression.

Scientific uses extend beyond individual treatment; they also play a role in research studies investigating new therapies for venous disorders .

Introduction to Venosan in Anticoagulation Research

Venosan (propylene glycol alginate sodium sulfate, PSS) represents a seminal advancement in heparinoid therapeutics as the world's first orally active heparinoid anticoagulant. Developed from marine brown algae polysaccharides and approved by Chinese regulatory authorities in 1987, Venosan emerges from the chemical modification of alginate through epoxypropane esterification and controlled sulfation. This process yields a compound with heparin-mimetic properties while overcoming the critical limitation of traditional heparin therapeutics: the necessity for parenteral administration. As a polyanionic polysaccharide derivative, Venosan exhibits a molecular structure featuring sulfated galacturonic acid units that confer its anticoagulant activity through specific binding interactions with coagulation factors. Its introduction marked a paradigm shift in long-term anticoagulation management by enabling oral delivery, thus facilitating outpatient care and improving patient compliance. The compound's development responded to the urgent clinical need for cost-effective oral anticoagulants ($1.29/100 tablets) that could bypass the injection requirements and monitoring complexities associated with conventional heparin and vitamin K antagonists [7] [9].

Historical Evolution of Heparinoid Therapeutics

The development of heparinoid therapeutics spans over a century of scientific discovery, beginning with the serendipitous isolation of unfractionated heparin (UFH) by Jay McLean in 1916. This landmark discovery occurred during investigations into procoagulant liver extracts, unexpectedly revealing a potent anticoagulant substance later named heparin. The initial heparin preparations available in the 1930s were crude mixtures of glycosaminoglycan chains with highly variable molecular weights (3,000-30,000 Da) and anticoagulant potency. These limitations drove research toward more standardized fractions, culminating in the 1980s with the introduction of low molecular weight heparins (LMWHs) produced through enzymatic or chemical depolymerization of UFH. LMWHs offered significant advantages: more predictable pharmacokinetics, reduced binding to plasma proteins and cells, and diminished risk of heparin-induced thrombocytopenia and osteoporosis compared to their parent compound [1] [4] [5].

The quest for orally available heparinoids remained unrealized until the innovative application of marine polysaccharides. Researchers discovered that alginate derivatives from brown seaweed could be structurally modified to mimic heparin's anticoagulant properties. Through systematic sulfation and propylene glycol esterification, Venosan emerged as a pioneering oral heparinoid with a mean molecular weight of ~10,000 Da—significantly lower than UFH but higher than LMWHs. This intermediate size contributed to its unique oral bioavailability profile, allowing gastrointestinal absorption while maintaining therapeutic anticoagulant activity. Venosan's approval represented the first clinically successful translation of marine polysaccharide chemistry into an orally available anticoagulant drug, establishing a new category within the heparinoid therapeutic class [7].

Table 1: Evolution of Heparinoid Therapeutics

GenerationTime PeriodRepresentative AgentsAdministration RouteKey Advancements
First Generation1930s-1980sUnfractionated Heparin (UFH)Intravenous/SubcutaneousInitial anticoagulant option; required intensive monitoring
Second Generation1980s-PresentEnoxaparin, Dalteparin, TinzaparinSubcutaneousImproved pharmacokinetic predictability; reduced side effects
Oral Heparinoids1987-PresentVenosan (PSS)OralFirst oral heparinoid; marine polysaccharide derivative
Target-Specific Agents2000s-PresentFondaparinux, DOACsSubcutaneous/OralSelective factor Xa or thrombin inhibition

Venosan’s Role in Modern Antithrombotic Paradigms

Pharmacological Mechanism and Molecular Targets

Venosan exerts its primary anticoagulant effect through potent, selective inhibition of factor Xa (FXa) in an antithrombin (AT)-dependent manner, mirroring the mechanism of the pentasaccharide sequence in heparin. Structural analysis reveals that Venosan's sulfated galacturonic acid units bind to the lysine site of AT, inducing a conformational change that accelerates AT-mediated inhibition of FXa by approximately 300-fold. Unlike standard heparin, Venosan does not significantly inhibit thrombin (factor IIa) due to its shorter chain length, which prevents the simultaneous binding to both AT and thrombin required for thrombin inhibition. This selective FXa inhibition disrupts the coagulation amplification cascade, reducing thrombin generation and subsequent fibrin formation without directly affecting established thrombin activity [7] [9].

Beyond its anticoagulant properties, Venosan demonstrates notable hemorheological effects that contribute to its antithrombotic efficacy. Clinical studies have documented its ability to reduce plasma viscosity by approximately 15-20% and decrease erythrocyte aggregation by 25-30% in patients with cardiovascular diseases. These effects stem from Venosan's polyanionic structure, which increases the negative surface charge of blood cells and vascular endothelium, thereby reducing cell-to-cell adhesion and improving microcirculatory flow. Additionally, Venosan exhibits moderate endothelial protective functions through the upregulation of thrombomodulin expression and enhancement of nitric oxide bioavailability. These multifaceted mechanisms position Venosan uniquely within modern antithrombotic strategies, offering both anticoagulant and vascular protective benefits in a single oral agent [7].

Table 2: Molecular Targets and Mechanisms of Venosan Compared to Other Anticoagulants

Anticoagulant ClassRepresentative AgentsPrimary Molecular TargetSecondary EffectsAdministration Route
HeparinoidsVenosan (PSS)Factor Xa (AT-dependent)Reduced blood viscosity, Improved microcirculationOral
Vitamin K AntagonistsWarfarinVitamin K epoxide reductaseMultiple vitamin K-dependent factorsOral
Direct Thrombin InhibitorsDabigatranThrombin (direct)None significantOral
Direct Factor Xa InhibitorsRivaroxaban, ApixabanFactor Xa (direct)None significantOral
Indirect Factor Xa InhibitorsFondaparinuxFactor Xa (AT-dependent)None significantSubcutaneous

Clinical Translation and Therapeutic Applications

Venosan has demonstrated significant clinical utility across multiple cardiovascular indications, supported by extensive clinical experience documented in over 24,089 reported cases. Its primary application focuses on long-term secondary prevention in patients with established cardiovascular disease, particularly those with a history of cerebral ischemic events or coronary heart disease. In multicenter clinical studies, Venosan administration resulted in a 30-40% reduction in recurrent thrombotic events compared to placebo over 12-month treatment periods. Beyond conventional cardiovascular applications, Venosan has shown promising off-label therapeutic potential in managing thrombotic complications associated with diabetes mellitus, where it improves microvascular circulation and reduces thrombogenic markers like D-dimer and thrombin-antithrombin complexes by 25-35% [7].

The economic impact of Venosan extends beyond clinical efficacy to substantial healthcare system savings. Its low production cost (approximately $0.013 per tablet) and oral administration eliminate expenses associated with parenteral drug delivery systems, professional administration services, and frequent coagulation monitoring required for heparin and vitamin K antagonists. Pharmacoeconomic analyses indicate that Venosan therapy reduces anticoagulation management costs by 60-70% compared to warfarin regimens when factoring in monitoring requirements. Furthermore, Venosan's stability at room temperature simplifies distribution and storage in resource-limited settings, expanding access to anticoagulant therapy in developing regions where refrigeration and sophisticated monitoring infrastructure may be lacking [7].

Research Frontiers and Development Potential

Current Venosan research explores structural optimization to enhance target specificity while minimizing off-target interactions. Advanced sulfation techniques employing sulfur trioxide-pyridine complexes allow precise control over sulfate group placement, potentially increasing Venosan's affinity for antithrombin while reducing nonspecific protein binding. Simultaneously, nanotechnology integration presents promising avenues for improving Venosan's therapeutic profile. Preliminary studies are investigating Venosan-conjugated nanoparticles designed for thrombus-specific imaging and targeted drug delivery. These nanoconstructs exploit the thrombus-homing properties of Venosan combined with contrast agents or thrombolytics, creating theranostic platforms capable of simultaneous thrombus detection and site-specific treatment—an approach particularly relevant for conditions like deep vein thrombosis where early detection remains challenging [7] [8].

The therapeutic versatility of Venosan's core structure extends beyond anticoagulation into emerging medical applications. Preclinical investigations reveal that Venosan derivatives exhibit anti-inflammatory effects through inhibition of neutrophil extracellular trap (NET) formation and interleukin-8 signaling, suggesting potential utility in managing inflammatory components of atherosclerosis. Additional studies indicate hepatoprotective properties in models of viral hepatitis and fibrosis, possibly mediated through modulation of hepatic stellate cell activity. These diverse pharmacological activities position Venosan as a multifunctional platform compound whose development reflects the broader shift toward multitargeted therapeutic strategies in cardiovascular and metabolic diseases [7] [8].

Properties

CAS Number

78920-51-1

Product Name

Venosan

IUPAC Name

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;4-[2-(methylamino)propyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid

Molecular Formula

C85H89N7O36S

Molecular Weight

1816.7 g/mol

InChI

InChI=1S/C42H30N6O12.C33H42O19.C10H15NO.H2O4S/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35;1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h1-24,31-36H;2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4)/t;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;/m.0../s1

InChI Key

WKMVSKLDXSNCDE-WUYIGRECSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O

Synonyms

inositol nicotinate - pholedrine sulfate - troxerutin
inositol nicotinate, pholedrine sulfate, troxerutin drug combination
Venosan

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.